Cas no 1567945-89-4 ((1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol is a chiral trifluoromethylated alcohol derivative with potential applications in pharmaceutical and agrochemical synthesis. Its stereospecific (1S) configuration enhances selectivity in asymmetric reactions, while the trifluoromethyl group contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. The pyrazole moiety offers versatility as a heterocyclic scaffold for further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its balanced electronic and steric properties. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Suitable for use as an intermediate in medicinal chemistry and catalysis.
(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol structure
1567945-89-4 structure
商品名:(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
CAS番号:1567945-89-4
MF:C7H9F3N2O
メガワット:194.154371976852
CID:6506934
PubChem ID:104373727

(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
    • EN300-1930112
    • 1567945-89-4
    • インチ: 1S/C7H9F3N2O/c1-2-12-5(3-4-11-12)6(13)7(8,9)10/h3-4,6,13H,2H2,1H3/t6-/m0/s1
    • InChIKey: XFRYJHQUYGRFDF-LURJTMIESA-N
    • ほほえんだ: FC([C@H](C1=CC=NN1CC)O)(F)F

計算された属性

  • せいみつぶんしりょう: 194.06669740g/mol
  • どういたいしつりょう: 194.06669740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1930112-0.5g
(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
1567945-89-4
0.5g
$1221.0 2023-09-17
Enamine
EN300-1930112-5.0g
(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
1567945-89-4
5g
$4764.0 2023-05-31
Enamine
EN300-1930112-0.25g
(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
1567945-89-4
0.25g
$1170.0 2023-09-17
Enamine
EN300-1930112-0.05g
(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
1567945-89-4
0.05g
$1068.0 2023-09-17
Enamine
EN300-1930112-1g
(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
1567945-89-4
1g
$1272.0 2023-09-17
Enamine
EN300-1930112-5g
(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
1567945-89-4
5g
$3687.0 2023-09-17
Enamine
EN300-1930112-1.0g
(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
1567945-89-4
1g
$1643.0 2023-05-31
Enamine
EN300-1930112-10.0g
(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
1567945-89-4
10g
$7065.0 2023-05-31
Enamine
EN300-1930112-2.5g
(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
1567945-89-4
2.5g
$2492.0 2023-09-17
Enamine
EN300-1930112-0.1g
(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol
1567945-89-4
0.1g
$1119.0 2023-09-17

(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-ol 関連文献

(1S)-1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-olに関する追加情報

The Compound CAS No. 1567945-89-4: (1S)-1-(1-Ethyl-1H-Pyrazol-5-Yl)-2,2,2-Trifluoroethan-1-Ol

(1S)-1-(1-Ethyl-1H-Pyrazol-5-Yl)-2,2,2-Trifluoroethan-1-Ol, commonly referred to by its CAS number 1567945-89-4, is a highly specialized organic compound with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which combines a pyrazole ring system with a trifluoroethyl alcohol moiety. The presence of the trifluoromethyl group imparts distinctive chemical and physical properties, making it a valuable molecule in various research and development contexts.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring. The pyrazole moiety is synthesized through a condensation reaction between an aldehyde and an amine derivative, followed by cyclization to form the aromatic heterocycle. Subsequent steps involve the introduction of the ethyl group at position 5 of the pyrazole ring and the attachment of the trifluoroethyl alcohol group at position 1. The stereochemistry at position 1 is crucial, as it determines the (S) configuration of the molecule, which is essential for its biological activity.

Recent studies have highlighted the potential of CAS No. 1567945-89-4 in drug discovery efforts. Its structure has been shown to exhibit promising pharmacological properties, particularly in modulating key biological targets associated with various disease states. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound acts as a potent inhibitor of certain kinase enzymes, which are implicated in cancer progression. The trifluoromethyl group plays a critical role in enhancing the compound's binding affinity to these targets, making it a strong candidate for further preclinical development.

In addition to its pharmacological applications, CAS No. 1567945-89-4 has also been explored for its potential in materials science. The trifluoromethyl group contributes to the molecule's hydrophobicity and stability under harsh conditions, making it suitable for use in advanced polymer systems and coatings. Researchers have reported that incorporating this compound into polymer matrices can significantly improve their thermal resistance and mechanical properties.

The stereochemistry of CAS No. 1567945-89-4 is another area of active investigation. Studies have shown that the (S) configuration at position 1 not only influences the compound's biological activity but also affects its solubility and bioavailability. This has led to further research into enantioselective synthesis methods to optimize the production of this enantiomer for therapeutic applications.

From an environmental perspective, CAS No. 1567945-89-4 has been subjected to rigorous testing to assess its biodegradability and toxicity profiles. Initial findings suggest that it exhibits low toxicity to aquatic organisms under standard test conditions, which aligns with its intended use in controlled environments such as pharmaceutical formulations and industrial applications.

In conclusion, CAS No. 1567945-89-4 represents a versatile and innovative compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and pharmacological evaluations, positions it as a valuable asset in both academic research and industrial development.

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